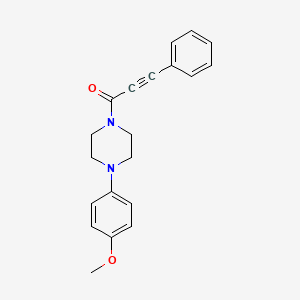
1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine, also known as MPPP, is a chemical compound that has been extensively researched for its potential use in various scientific fields. MPPP is a piperazine derivative that has been shown to have a number of unique properties that make it an interesting molecule for further study. In
作用机制
1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into nerve terminals. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have a number of effects on the body. Additionally, 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine has been shown to have an effect on the release of serotonin and norepinephrine, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine has a number of biochemical and physiological effects on the body. As a dopamine transporter inhibitor, 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine can increase the concentration of dopamine in the synaptic cleft, which can lead to increased feelings of pleasure and reward. Additionally, 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine has been shown to have an effect on the release of serotonin and norepinephrine, which could contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One advantage of using 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine has a number of unique properties that make it an interesting molecule for further study. However, one limitation of using 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine in lab experiments is that it can be difficult to work with due to its potential toxicity.
未来方向
There are a number of future directions for research on 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine. One area of research that could be explored is the potential use of 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine in the treatment of Parkinson's disease. Additionally, further research could be conducted on the potential therapeutic effects of 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine on depression and anxiety. Finally, more research could be done to explore the potential toxicity of 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine and its effects on the body.
合成方法
The synthesis of 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine involves the reaction of 4-methoxyphenylpiperazine with propiolic acid in the presence of a catalyst and a solvent. This reaction results in the formation of 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine in good yields. The synthesis of 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine is relatively straightforward and can be performed using standard laboratory techniques.
科学研究应用
1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine has been studied extensively for its potential use in a number of scientific fields. One area of research where 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine has shown promise is in the field of neuroscience. 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine has been shown to have an affinity for the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease. Additionally, 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine has been shown to have an effect on the release of serotonin and norepinephrine, which could make it useful in the treatment of depression and anxiety.
属性
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-24-19-10-8-18(9-11-19)21-13-15-22(16-14-21)20(23)12-7-17-5-3-2-4-6-17/h2-6,8-11H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXYXCMOEWLUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6121402.png)
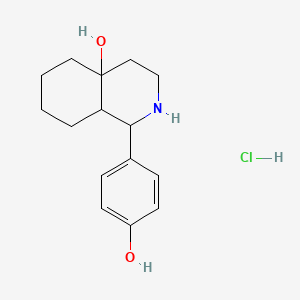
![3-[1-(2,6-dimethoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6121412.png)
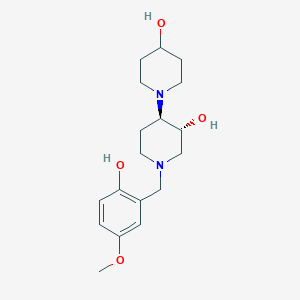
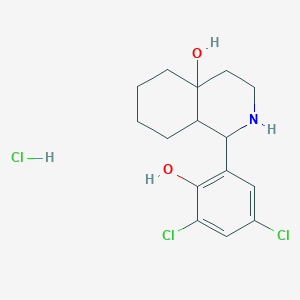

![4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate](/img/structure/B6121447.png)
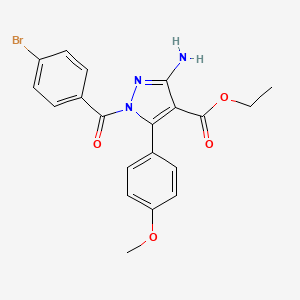
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-butenamide](/img/structure/B6121460.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B6121473.png)
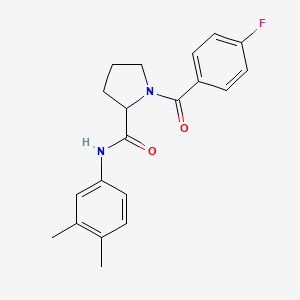
![4-methyl-N-[1-(1-piperidinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B6121486.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6121490.png)
![5-[2-(difluoromethoxy)phenyl]-1-methyl-3-pyridin-3-yl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6121498.png)